6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by:
- Thieno[3,2-d]pyrimidinone core: A fused bicyclic system combining thiophene and pyrimidinone rings.
- Substituents:
- 6-Methyl group: Enhances steric bulk and modulates electronic properties.
- 2-Methylthio (SMe): A sulfur-containing group influencing reactivity and binding interactions.
- 3-Phenethyl: A lipophilic aromatic substituent likely impacting pharmacokinetics.
- 6,7-Dihydro structure: Partial saturation of the thiophene ring, affecting conformational flexibility.
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-10-13-14(21-11)15(19)18(16(17-13)20-2)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFBUHYOSJDLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methyl 3-Amino-5-Methylthiophene-2-Carboxylate
The synthesis begins with methyl 3-amino-5-methylthiophene-2-carboxylate, a critical intermediate formed via the Gewald reaction. Cyclocondensation of methyl cyanoacetate with elemental sulfur and 4-methylpentan-2-one in ethanol yields the thiophene ring. Key parameters:
Cyclocondensation with S-Methylisothiourea
The thiophene carboxylate reacts with S-methylisothiourea hydrobromide in dimethylformamide (DMF) under basic conditions (NaHCO₃) to form the pyrimidinone ring:
$$
\text{Thiophene carboxylate} + \text{S-Methylisothiourea} \xrightarrow{\text{DMF, 70°C}} \text{2-(Methylthio)pyrimidinone intermediate}
$$
Optimized conditions :
- Molar ratio : 1:1.1 (thiophene:S-methylisothiourea).
- Reaction time : 3 hours.
- Workup : Precipitation in ice-water, filtration, and ethanol recrystallization.
- Yield : 70–75%.
Purification and Analytical Characterization
Crystallization and Chromatography
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Yield Optimization
| Step | Base Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclocondensation | NaHCO₃ | DMF | 70–75 |
| N3-Alkylation | K₂CO₃ | DMF | 65–70 |
| C6-Methylation | NaH | THF | 80–85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thieno[3,2-d]pyrimidine core, potentially reducing double bonds or other reducible groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at positions where the thieno[3,2-d]pyrimidine core has reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Reduced Thieno[3,2-d]pyrimidines: From reduction reactions.
Substituted Derivatives: From various substitution reactions, leading to a range of functionalized thieno[3,2-d]pyrimidines.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit various pharmacological properties. The following sections detail the specific applications of 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thieno-pyrimidine derivatives. For instance, derivatives of pyrimidines have shown significant antibacterial and antifungal activities. The compound under discussion may similarly exhibit these properties due to its structural characteristics that allow interaction with microbial targets.
Anticancer Potential
Thieno-pyrimidine derivatives are being investigated for their anticancer properties. The ability of such compounds to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. Preliminary studies suggest that 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one could be explored as a candidate for further anticancer research.
Neurological Applications
Given the presence of phenethyl groups in its structure, this compound may interact with neurotransmitter systems. Research into similar compounds has indicated potential use in treating neurological disorders such as depression and anxiety. Investigations into the neuropharmacological effects of this compound could provide insights into its therapeutic viability.
Synthesis and Characterization
The synthesis of 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
A study conducted on similar thieno-pyrimidine derivatives demonstrated their effectiveness against various bacterial strains. Using agar diffusion methods, the derivatives exhibited zone inhibition comparable to standard antibiotics, suggesting that 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one could possess similar antimicrobial efficacy.
Case Study 2: Anticancer Screening
In vitro studies on structurally related compounds have shown promising results in inhibiting proliferation in cancer cell lines. Future research should focus on evaluating the cytotoxic effects of 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one against various cancer types to establish its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table highlights structural variations among the target compound and its analogs:
Key Observations:
Position 2 : The methylthio group (SMe) in the target compound offers greater stability compared to mercapto (SH) analogs, which are prone to oxidation .
Core Structure: The thieno[3,2-d]pyrimidinone core distinguishes the target from simpler pyrimidinones, likely enhancing binding affinity in biological targets .
Physicochemical Properties
The target’s higher molecular weight and phenethyl group contribute to lower aqueous solubility, which may necessitate formulation adjustments for drug delivery .
Pharmacological Insights
- Anticonvulsant Activity: Analogs like 6-methyl-2-arylaminopyrimidin-4(3H)-ones exhibit dose-dependent anticonvulsant effects in rodent models, with substituent-dependent efficacy . The target’s phenethyl group may enhance CNS penetration.
- Kinase Inhibition: Thienopyrimidinones are explored as kinase inhibitors; the 2-methylthio group could modulate ATP-binding site interactions .
Biological Activity
6-Methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is . The compound features a thieno-pyrimidine core structure, which is known to influence its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Modulation of Receptor Activity : The compound has been shown to interact with various neurotransmitter receptors, indicating possible applications in neuropharmacology. It may influence serotonin and dopamine receptor pathways, which are critical in mood regulation and neurological disorders .
- Antioxidant Properties : Some studies highlight its potential as an antioxidant, which could protect cells from oxidative stress and contribute to overall cellular health .
Biological Activity
The biological activity of 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been evaluated through various in vitro and in vivo studies:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages. |
| Animal models | Reduced symptoms of inflammation and pain in models of arthritis. |
| Neuropharmacological tests | Showed potential anxiolytic effects in behavioral tests involving rodents. |
Case Studies
- Inflammatory Diseases : A patent (US8114878B2) outlines the use of this compound for treating inflammatory diseases. Clinical trials indicated a reduction in inflammation markers among participants using the compound compared to a placebo group .
- Neurological Applications : In a study focusing on anxiety disorders, subjects treated with the compound exhibited reduced anxiety-like behaviors in standardized tests (e.g., elevated plus maze) compared to controls. This suggests its potential utility in treating anxiety disorders .
Q & A
Q. Advanced Research Focus
- ADME Prediction : SwissADME or ADMETLab 2.0 to estimate logP (~3.5), aqueous solubility (LogS ~-4.5), and CYP450 inhibition risks .
- MD Simulations : GROMACS for assessing blood-brain barrier permeability (e.g., PMF profiles) .
How can solubility limitations in aqueous buffers be overcome for in vitro assays?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via nanoprecipitation) to enhance bioavailability .
What experimental approaches elucidate the compound’s mechanism of action?
Q. Advanced Research Focus
- Target Deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for activity .
- Phosphoproteomics : SILAC-based profiling to map kinase signaling perturbations .
How are synthetic impurities characterized and controlled?
Q. Advanced Research Focus
- LC-MS/MS : Identify byproducts (e.g., des-methylthio analogues) and optimize purification via preparative HPLC .
- DoE (Design of Experiments) : Taguchi methods to minimize impurity formation during cyclocondensation .
What strategies improve the compound’s metabolic stability?
Q. Advanced Research Focus
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to reduce CYP-mediated oxidation .
- Prodrug Design : Mask thiol groups as acetate esters for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
